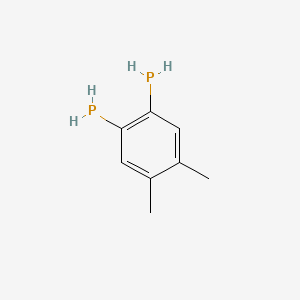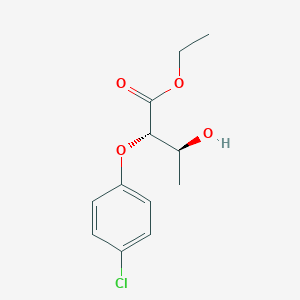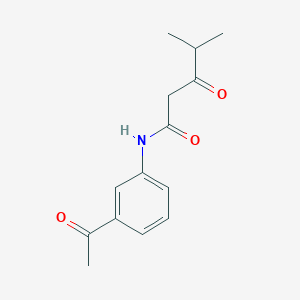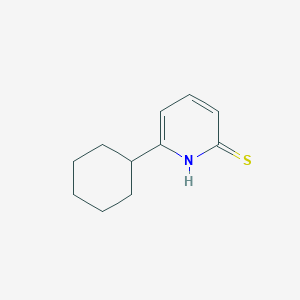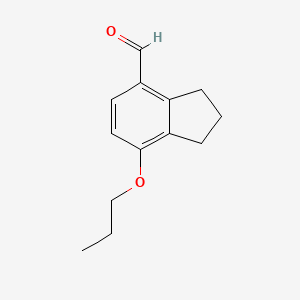![molecular formula C26H27NO5 B12526536 Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate CAS No. 833489-51-3](/img/structure/B12526536.png)
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibenzyl group, a methoxyphenyl group, and an L-aspartate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate typically involves the reaction of L-aspartic acid with benzyl bromide and 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of toluene derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl L-aspartate: Lacks the methoxyphenyl group, resulting in different chemical properties and biological activities.
N-[(4-methoxyphenyl)methyl]-L-aspartate: Lacks the dibenzyl groups, which may affect its reactivity and interactions with molecular targets.
Uniqueness
Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate is unique due to the presence of both dibenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
CAS No. |
833489-51-3 |
|---|---|
Molecular Formula |
C26H27NO5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
dibenzyl (2S)-2-[(4-methoxyphenyl)methylamino]butanedioate |
InChI |
InChI=1S/C26H27NO5/c1-30-23-14-12-20(13-15-23)17-27-24(26(29)32-19-22-10-6-3-7-11-22)16-25(28)31-18-21-8-4-2-5-9-21/h2-15,24,27H,16-19H2,1H3/t24-/m0/s1 |
InChI Key |
MPMUVLIXBZBOOO-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

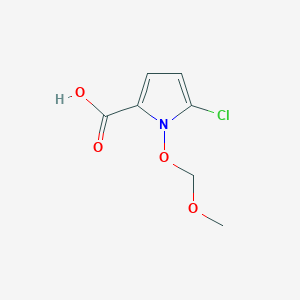
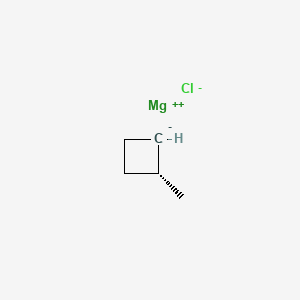
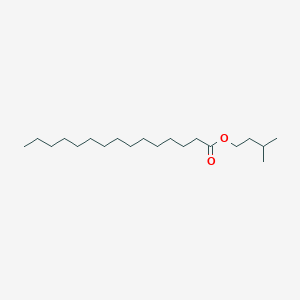
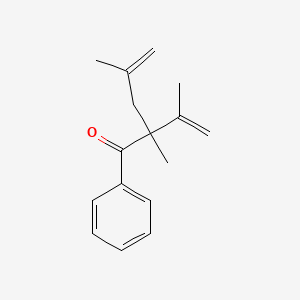
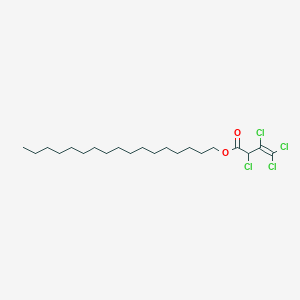
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
